molecular formula C12H20O4 B3025714 2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester CAS No. 898221-37-9

2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester

Cat. No. B3025714
CAS RN: 898221-37-9
M. Wt: 228.28 g/mol
InChI Key: PYXTXZWCWQONTK-BQYQJAHWSA-N
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Description

Esters are a class of organic compounds that are derived from carboxylic acids and alcohols . They are often used in a variety of applications due to their diverse properties. For example, many esters have pleasant, sometimes fruity, fragrances and are used in food flavorings and perfumes .


Synthesis Analysis

Esters can be synthesized through a process known as esterification. This occurs when a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, such as the reaction of acid chlorides with alcohols .


Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group (C=O) adjacent to an ether group (R-O-R’). The specific structure of “2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester” would need to be determined through methods such as spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

Esters can undergo a variety of reactions. One common reaction is hydrolysis, where the ester is split by water into a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points lower than those of carboxylic acids . They can engage in hydrogen bonding with water, so low molar mass esters are somewhat soluble in water .

Scientific Research Applications

Chirality Transfer in Synthesis

  • The compound has been utilized in studies exploring chirality transfer during chemical reactions. For instance, in the stereocontrolled synthesis of optically active pheromones, chirality transfer was demonstrated with high selectivity (Fujisawa, Tajima, & Sato, 1984).

Role in Insect-Plant Interaction

  • Studies have identified the compound as a part of the volatile components involved in the interaction between tea aphids and tea shoots, indicating its significance in plant-insect ecological dynamics (Han & Chen, 2002).

Advanced Polymer Synthesis

  • The compound is relevant in the field of polymer chemistry, particularly in the synthesis of polyamides containing nucleobases like theophylline and thymine. This suggests its potential in creating specialized polymers with unique properties (Hattori & Kinoshita, 1979).

Structural Studies in Organometallic Chemistry

  • Research involving bis(triorganostannyl) esters of related acids, like methylsuccinic acid, has been conducted to understand their structures and spectroscopic properties. This contributes to the broader understanding of organometallic compounds (Samuel-Lewis et al., 1992).

Antimalarial Properties

  • Derivatives of the compound have been isolated from marine fungi and showed antimalarial activity, highlighting its potential in medicinal chemistry (Chinworrungsee et al., 2001).

Safety and Hazards

The safety and hazards of a specific ester would depend on its specific structure. In general, some esters can cause skin irritation or eye damage . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

Future Directions

The future directions in the study and application of esters are vast. They are used in a wide range of industries, from food and beverages to pharmaceuticals and cosmetics. New methods of synthesizing esters, as well as new applications, are continually being researched .

properties

IUPAC Name

(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-4-5-6-7-8-10(12(15)16-3)9(2)11(13)14/h7-10H,4-6H2,1-3H3,(H,13,14)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXTXZWCWQONTK-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(C)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester
Reactant of Route 2
2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester
Reactant of Route 3
2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester
Reactant of Route 4
2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester
Reactant of Route 5
2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester
Reactant of Route 6
2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester

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